molecular formula C16H26Cl2N4O B3111765 1-Methyl-4-[(6-piperidin-4-ylpyridin-3-yl)carbonyl]piperazine dihydrochloride CAS No. 1858256-82-2

1-Methyl-4-[(6-piperidin-4-ylpyridin-3-yl)carbonyl]piperazine dihydrochloride

Cat. No. B3111765
CAS RN: 1858256-82-2
M. Wt: 361.3 g/mol
InChI Key: BLTHWAWCTPWQQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-[(6-piperidin-4-ylpyridin-3-yl)carbonyl]piperazine dihydrochloride, also known as MPDL3280A, is a small molecule drug that has gained significant attention in the field of cancer research. It is a monoclonal antibody that targets programmed death-ligand 1 (PD-L1), a protein that is overexpressed in many types of cancer cells. The binding of MPDL3280A to PD-L1 blocks the interaction between PD-L1 and its receptor, programmed cell death protein 1 (PD-1), which in turn activates the immune system to attack cancer cells.

Scientific Research Applications

Piperazine Derivatives as ACC Inhibitors

In one study, novel (4-piperidinyl)-piperazine derivatives were synthesized and evaluated as non-selective inhibitors of acetyl-CoA carboxylase (ACC1/2). These compounds, including advanced analogs like 1,1,1-trifluoro-2-methylpropan-2-yl 4-{4-[(2-amino-6-methyl-1-benzothiophen-3-yl)carbonyl]piperazin-1-yl}piperidine-1-carboxylate, showed potent inhibitory activities in enzyme-assay and cell-based assays. They also exhibited reduction of hepatic de novo fatty acid synthesis in rats after oral administration (Chonan et al., 2011).

Piperazine Analogs of Serotonin Ligands

Another research focus is the synthesis of arylpiperideines and arylpiperidines as analogs of a well-known serotonin ligand, 1-(3-chlorophenyl)piperazine. The synthesis process involved treating starting aryllithium derivatives with 1-methyl-piperdin-4-one, leading to hydroxy derivatives and subsequent compound derivations (Rádl et al., 1999).

Synthesis of Piperidine Analogs for CGRP Receptor Inhibition

(R)-N-(3-(7-Methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)piperazine-1-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide is a potent antagonist of the calcitonin gene-related peptide (CGRP) receptor. Research on this compound involved developing a convergent, stereoselective, and economical synthesis of its hydrochloride salt, demonstrating its synthesis on a multikilogram scale (Cann et al., 2012).

Piperazine-1-yl-1H-indazole Derivatives in Medicinal Chemistry

Piperazine-1-yl-1H-indazole derivatives play a significant role in medicinal chemistry. A study synthesized a novel compound, 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, in a simple and efficient process. The compound and its analogs were characterized by spectral analysis, and docking studies were presented (Balaraju et al., 2019).

properties

IUPAC Name

(4-methylpiperazin-1-yl)-(6-piperidin-4-ylpyridin-3-yl)methanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O.2ClH/c1-19-8-10-20(11-9-19)16(21)14-2-3-15(18-12-14)13-4-6-17-7-5-13;;/h2-3,12-13,17H,4-11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTHWAWCTPWQQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CN=C(C=C2)C3CCNCC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Methyl-4-[(6-piperidin-4-ylpyridin-3-yl)carbonyl]piperazine dihydrochloride
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1-Methyl-4-[(6-piperidin-4-ylpyridin-3-yl)carbonyl]piperazine dihydrochloride
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1-Methyl-4-[(6-piperidin-4-ylpyridin-3-yl)carbonyl]piperazine dihydrochloride
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1-Methyl-4-[(6-piperidin-4-ylpyridin-3-yl)carbonyl]piperazine dihydrochloride
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1-Methyl-4-[(6-piperidin-4-ylpyridin-3-yl)carbonyl]piperazine dihydrochloride
Reactant of Route 6
1-Methyl-4-[(6-piperidin-4-ylpyridin-3-yl)carbonyl]piperazine dihydrochloride

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